molecular formula C21H23NO3S B2813015 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1396852-65-5

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No. B2813015
CAS RN: 1396852-65-5
M. Wt: 369.48
InChI Key: BCAMGKAVGSDXGB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide, also known as Fmoc-Lys(Fur-MA)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins.

Scientific Research Applications

Organic Synthesis and Structural Analysis

The compound also plays a role in the field of organic synthesis and structural analysis. Research includes the synthesis of isocyanates involving derivatives of furan and thiophene, showcasing its utility in producing various chemical structures. In-depth structural investigation and theoretical analysis using X-ray powder diffraction and density functional theory further elucidate the compound's properties, providing valuable insights into its molecular and solid-state structure (Lebedev et al., 2006), (Rahmani et al., 2017).

Chemical Reactions and Molecular Transformations

The compound is involved in various chemical reactions and molecular transformations, indicating its versatility in chemical processes. These include decarboxylative Claisen rearrangement reactions and photoinduced oxidative annulations, demonstrating its utility in synthesizing heteroaromatic products and functionalized polyheterocyclic compounds. Such reactions are crucial for advancing synthetic methodologies and creating complex molecules with potential applications in various fields (Craig et al., 2005), (Zhang et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-24-18-9-6-17(7-10-18)8-11-21(23)22(16-19-4-2-14-25-19)13-12-20-5-3-15-26-20/h2-7,9-10,14-15H,8,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMGKAVGSDXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

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